![molecular formula C26H24N6 B2899844 N~6~-(4-methylbenzyl)-N~4~-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 946265-49-2](/img/structure/B2899844.png)
N~6~-(4-methylbenzyl)-N~4~-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
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Description
This compound is a pyrazolopyrimidine derivative. Pyrazolopyrimidines are a class of compounds containing a pyrazolopyrimidine moiety, which consists of a pyrazole ring fused to a pyrimidine ring . The structure also suggests the presence of a benzyl group (a benzene ring attached to a CH2 group) and a phenyl group (a benzene ring).
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves a pyrazolopyrimidine core with various substitutions. These include a 4-methylbenzyl group at the 6-position, a 3-methylphenyl group at the 4-position, and a phenyl group at the 1-position .Chemical Reactions Analysis
As a pyrazolopyrimidine derivative, this compound might undergo reactions typical for pyrazoles, pyrimidines, and benzyl/phenyl groups. These could include electrophilic aromatic substitution, nucleophilic aromatic substitution, and various other reactions depending on the specific conditions and reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and substituents. Some general properties might include solubility in organic solvents, melting point, boiling point, and reactivity .Safety and Hazards
Future Directions
properties
IUPAC Name |
4-N-(3-methylphenyl)-6-N-[(4-methylphenyl)methyl]-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N6/c1-18-11-13-20(14-12-18)16-27-26-30-24(29-21-8-6-7-19(2)15-21)23-17-28-32(25(23)31-26)22-9-4-3-5-10-22/h3-15,17H,16H2,1-2H3,(H2,27,29,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFXWLMWKMNOLOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC=CC(=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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